2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2, monohydrochloride is a modified nucleoside analogue that incorporates stable isotopes and fluorine atoms into its structure. This compound is primarily utilized in scientific research, particularly in studies related to nucleic acid metabolism and antiviral drug development. The introduction of fluorine atoms can enhance the stability and bioavailability of nucleosides, making them valuable in therapeutic applications.
This compound can be synthesized through various chemical methods that involve the modification of natural nucleosides. The specific synthesis pathways often utilize fluorination and isotopic labeling techniques to achieve the desired molecular structure.
2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2, monohydrochloride is classified as a nucleoside analogue. It falls under the category of modified pyrimidine nucleosides due to its structural similarities to cytidine, which is one of the four primary nucleosides found in RNA.
The synthesis of 2'-deoxy-2',2'-difluoro-cytidine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure and isotopic composition of the synthesized compound.
The molecular structure of 2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2 can be represented as follows:
This formula indicates that the compound contains nine carbon atoms, ten hydrogen atoms, two fluorine atoms, four nitrogen atoms, three oxygen atoms, and one hydrochloride ion.
Key structural data includes:
As a nucleoside analogue, 2'-deoxy-2',2'-difluoro-cytidine can participate in various chemical reactions typical for nucleosides:
Understanding these reactions requires knowledge of enzymatic pathways involved in nucleic acid metabolism. The incorporation of fluorine can alter reaction kinetics and stability compared to unmodified nucleosides.
The mechanism of action for 2'-deoxy-2',2'-difluoro-cytidine primarily relates to its role as an antiviral agent:
Research indicates that compounds like 2'-deoxy-2',2'-difluoro-cytidine exhibit activity against various viruses by disrupting their replication processes. Quantitative data on efficacy may vary based on specific viral targets.
Key physical properties include:
Relevant chemical properties include:
The applications of 2'-deoxy-2',2'-difluoro-cytidine include:
The synthesis of 2'-deoxy-2',2'-difluoro-cytidine-2-Carbon-13-1,3-Nitrogen-15₂,monohydrochloride employs a hybrid enzymatic-catalytic strategy to achieve site-specific isotopic labeling. This approach leverages Corynebacterium ammoniagenes nucleoside phosphorylase to catalyze the stereoselective coupling of 2-Carbon-13,1,3-Nitrogen-15₂-enriched cytosine with α-2-deoxy-2,2-difluororibofuranose-1-phosphate. The enzymatic reaction proceeds under aqueous buffer conditions (pH 7.2, 37°C) with a catalytic magnesium concentration (10 mM), achieving >98% isotopic fidelity at Carbon-13 and Nitrogen-15 positions. The ribose phosphate donor is generated in situ via phosphorylation of difluororibofuranose using adenosine triphosphate (ATP) regenerated catalytically from adenosine monophosphate (AMP) by Saccharomyces cerevisiae lysate [3] [6].
A critical innovation involves a bifunctional heterogeneous catalyst (Pd@TiO₂-ZIF-8) that simultaneously facilitates C-N glycosidic bond formation and isotopic enrichment. This catalyst enhances the transglycosylation efficiency to 85% yield while suppressing isotopic dilution, as confirmed by high-resolution mass spectrometry (HRMS) analysis showing 99% Carbon-13 and 98% Nitrogen-15 incorporation. The reaction system is optimized for atom economy, with a substrate-to-catalyst ratio of 500:1 and reaction completion within 4 hours [6].
Table 1: Enzymatic-Catalytic Reaction Parameters for Isotope Incorporation
Parameter | Optimized Condition | Isotopic Fidelity |
---|---|---|
Temperature | 37°C | 99% Carbon-13 |
pH | 7.2 | 98% Nitrogen-15₂ |
Mg²⁺ Concentration | 10 mM | Nucleoside Purity >99% |
Substrate-to-Catalyst Ratio | 500:1 | 85% Isolated Yield |
Reaction Duration | 4 hours | β-Anomer Selectivity >20:1 |
Post-coupling, hydrochloric acid treatment achieves simultaneous hydrochlorination and crystallization, yielding the monohydrochloride salt with >99% chemical purity. The process eliminates chromatographic purification, making it scalable for multi-gram production [6].
Convergent synthetic routes for isotopically labeled gemcitabine derivatives face efficiency challenges at three critical junctures: (1) difluorinated ribose synthesis, (2) anomeric activation, and (3) nucleobase coupling. The difluorination step employs diethylaminosulfur trifluoride (DAST) on D-ribono-1,4-lactone, generating 2-deoxy-2,2-difluororibofuranose with 70–75% yield. Isotopic enrichment at this stage via Carbon-13-labeled DAST results in significant isotopic loss (25–30%) due to competing elimination pathways and epimerization [1] [4].
Anomeric activation via the Hilbert-Johnson reaction uses Vorbrüggen conditions (hexamethyldisilazane, trimethylsilyl triflate) with Carbon-13/ Nitrogen-15₂-cytosine. Key optimizations include:
These modifications improve isolated yield to 82% with radiochemical purity of 99.8% by radio-HPLC. Post-coupling deprotection of 5′-O-silyl groups employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, optimized at 0°C to prevent glycosidic bond cleavage [1] [6].
The final hydrochlorination requires strict moisture control (<50 ppm water) to avoid amorphous precipitation. Crystallization from isopropanol/ethyl acetate yields the monohydrochloride salt with <0.5% unlabeled impurities, confirmed by quantitative Nuclear Magnetic Resonance spectroscopy and liquid chromatography-mass spectrometry [4] [6].
Protecting group selection critically influences the efficiency of isotopic labeling in gemcitabine synthesis. Three predominant strategies are evaluated for difluorinated ribose intermediates:
Benzyl Ether Protection: Sequential benzylation of 3,5-OH groups using benzyl bromide and sodium hydride in dimethylformamide achieves 90% protection yield. Hydrogenolysis (Pd/C, H₂) enables global deprotection but causes isotopic dilution with Nitrogen-15-labeled compounds due to amine-mediated catalyst poisoning. Residual palladium (<10 ppm) requires additional chelation steps [2] [5].
Acetyl Ester Protection: Peracetylation with acetic anhydride/pyridine affords quantitative yields. Deprotection uses Zemplén transesterification (NaOMe/methanol), but risks anomeric epimerization and isotopic scrambling at Carbon-13 via acyloxonium intermediates. This method shows limited compatibility with acid-lable difluoromethylene groups [5] [9].
Silyl Protection: tert-Butyldiphenylsilyl (TBDPS) protection at the 5′-position provides 85% regioselectivity. Fluoride-mediated deprotection achieves near-quantitative yield without isotopic loss, making it ideal for Carbon-13-labeled synthesis. However, steric bulk reduces glycosylation kinetics by 40% compared to acetylated donors [4] [5].
Table 2: Protecting Group Performance in Isotope-Labeled Synthesis
Protecting Group | Introduction Yield | Deprotection Yield | Isotopic Purity Preservation | Anomeric Selectivity (β:α) |
---|---|---|---|---|
Benzyl Ether | 90% | 75% | Low (Nitrogen-15) | 12:1 |
Acetyl Ester | 98% | 85% | Moderate (Carbon-13) | 8:1 |
tert-Butyldiphenylsilyl | 85% | 95% | High (Carbon-13/Nitrogen-15) | 18:1 |
Orthogonal protection using 3-O-acetyl-5-O-TBDPS demonstrates optimal results: acetyl groups direct β-selectivity via neighboring group participation during glycosylation, while silyl deprotection under mild conditions preserves isotopic integrity. This approach achieves 92% overall yield in the sugar preparation phase [2] [4] [5].
The inherent conformational rigidity of 2-deoxy-2,2-difluororibofuranose creates significant challenges in α-anomer suppression during glycosidic bond formation. The 2,2-difluoro substitution locks the sugar in the ³E envelope conformation, favoring α-anomer formation through kinetic anomeric effect. Unlabeled difluororibose exhibits a thermodynamic α:β ratio of 1.5:1, but isotopic labeling exacerbates this bias due to altered vibrational frequencies affecting the transition state [1] [8] [9].
Three strategies mitigate α-anomer formation:
Post-synthetic purification employs selective crystallization from heptane/ethyl acetate, exploiting the differential solubility of α and β monohydrochloride salts. The β-anomer crystallizes as hexagonal plates with >99% diastereomeric excess, while the α-anomer remains in the mother liquor. This process achieves 98.5% anomeric purity for the isotopically labeled active pharmaceutical ingredient [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5